molecular formula C19H19F3N6O B12175282 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B12175282
M. Wt: 404.4 g/mol
InChI Key: PUIYPADTGQOGIA-UHFFFAOYSA-N
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Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridazine core and a piperidine carboxamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core followed by the introduction of the piperidine carboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor and in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19F3N6O

Molecular Weight

404.4 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H19F3N6O/c1-12-24-25-16-8-9-17(26-28(12)16)27-10-2-3-13(11-27)18(29)23-15-6-4-14(5-7-15)19(20,21)22/h4-9,13H,2-3,10-11H2,1H3,(H,23,29)

InChI Key

PUIYPADTGQOGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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